

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Ethylheptanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Ethylheptanal*

Cat. No.: B3381632

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **3-Ethylheptanal**, a branched-chain aldehyde. The document details its known characteristics, outlines experimental protocols for their determination, and presents logical workflows for its analysis and synthesis. All quantitative data are summarized for clarity, and key processes are visualized to aid in understanding.

Physicochemical Data Summary

While specific experimental data for **3-Ethylheptanal** are not widely available in the literature, its properties can be estimated based on its structure and data from related compounds. The following table summarizes key computed and identifying information for **3-Ethylheptanal**.

Property	Value	Source
IUPAC Name	3-ethylheptanal	[1]
Synonyms	Heptanal, 3-ethyl-	[2]
CAS Number	2570-97-0	[1] [2] [3]
Molecular Formula	C ₉ H ₁₈ O	[2] [3]
Molecular Weight	142.24 g/mol	[1] [2]
Boiling Point	Data not available. For comparison, the boiling point of 3-ethylheptane is 143.2°C. [4]	N/A
Melting Point	Data not available.	N/A
Density	Data not available.	N/A
Water Solubility	Data not available.	N/A
XLogP3 (Computed)	3.2	[1] [3]
Topological Polar Surface Area	17.1 Å ²	[1] [2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	6	[2]

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate determination of physicochemical properties. The following sections describe standard protocols applicable to liquid aldehydes like **3-Ethylheptanal**.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.^[5] The Thiele tube method is a convenient technique for determining this property with a small amount of sample.^[6]

Materials:

- Thiele tube
- High-boiling point mineral oil
- Thermometer (0-200°C range)
- Small test tube (e.g., Durham tube)
- Capillary tube (sealed at one end)
- Bunsen burner or other heat source
- Stand and clamps
- Rubber band or thread

Procedure:

- Fill the Thiele tube with mineral oil to a level just above the side-arm junction.
- Add approximately 0.5 mL of **3-Ethylheptanal** to the small test tube.
- Place the capillary tube, sealed end up, into the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.^{[6][7]}
- Suspend the thermometer assembly in the Thiele tube, immersing the sample and thermometer bulb in the oil bath.^[7]
- Gently heat the side arm of the Thiele tube with a Bunsen burner.^[7] Convection currents will ensure uniform temperature distribution.

- As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.[\[6\]](#)
- Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[\[7\]](#) Record this temperature.

Determination of Density

Density, a fundamental physical property, is the mass per unit volume of a substance.[\[8\]](#) It can be determined accurately using a calibrated graduated cylinder and an analytical balance.

Materials:

- 10 mL or 25 mL graduated cylinder
- Analytical balance
- 3-Ethylheptanal** sample
- Pasteur pipette

Procedure:

- Ensure the graduated cylinder is clean and completely dry.
- Using the analytical balance, measure and record the mass of the empty graduated cylinder.
- Carefully add a known volume (e.g., 5-10 mL) of **3-Ethylheptanal** to the graduated cylinder. Avoid spilling any liquid on the outside.
- Precisely read and record the volume from the bottom of the meniscus.
- Measure and record the combined mass of the graduated cylinder and the **3-Ethylheptanal** sample.

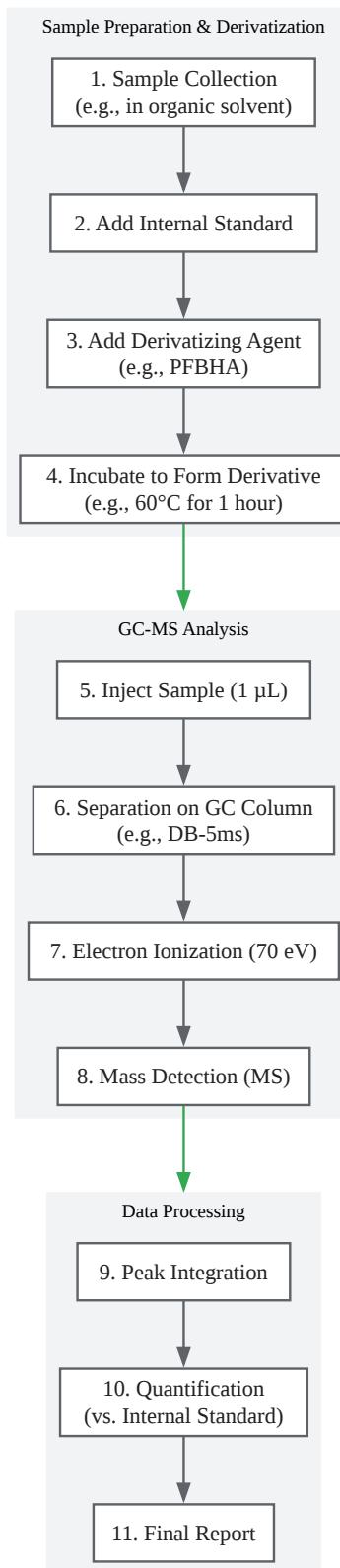
- Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.
- Calculate the density using the formula: Density = Mass / Volume.[8]
- Repeat the measurement at least two more times and calculate the average density for improved accuracy.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[9] It involves creating a saturated solution and measuring the concentration of the dissolved substance.

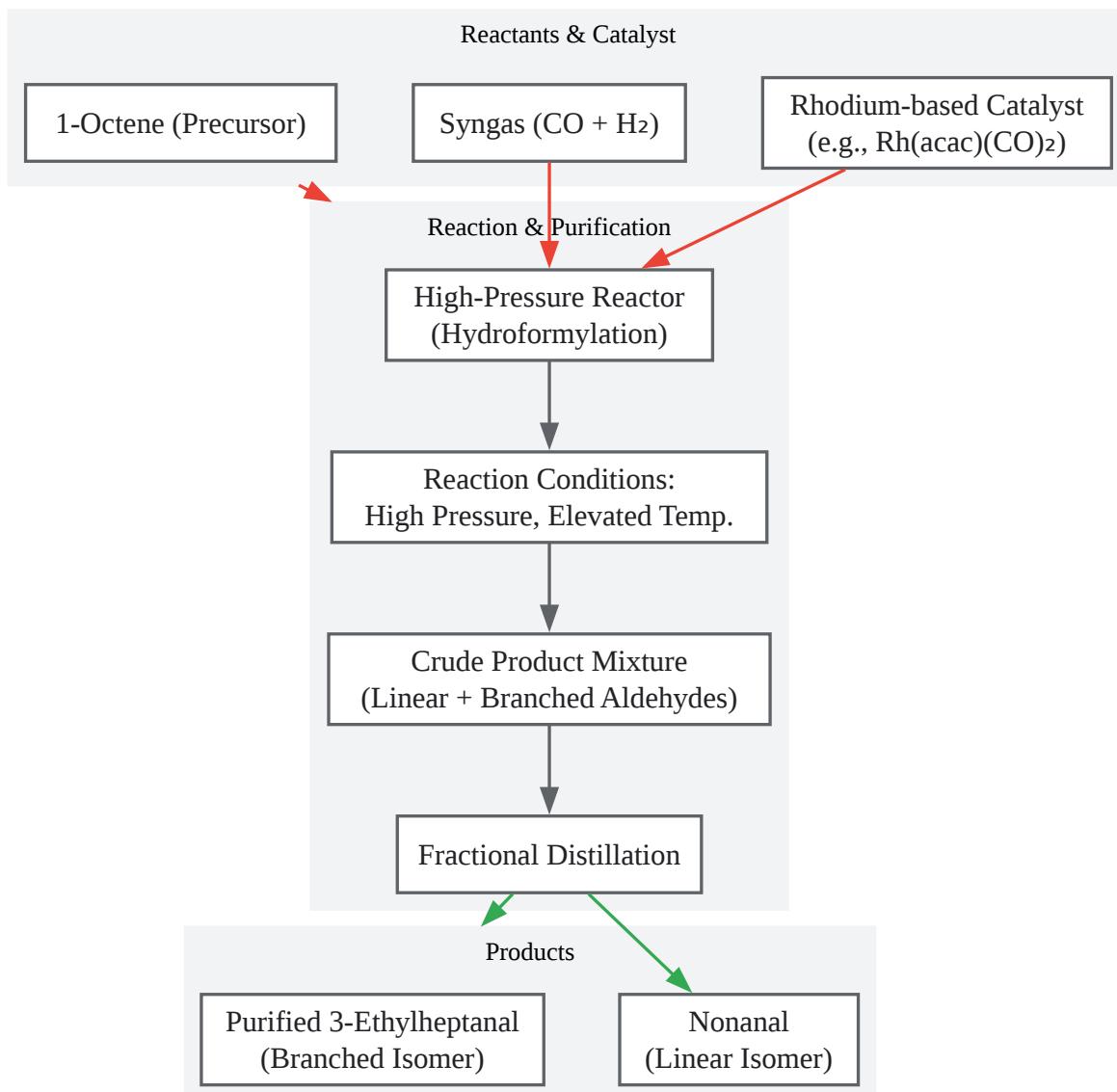
Materials:

- Screw-cap vials or flasks
- Orbital shaker or rotator with temperature control
- **3-Ethylheptanal** sample
- Purified water (or desired aqueous buffer)
- Centrifuge or filtration apparatus (e.g., syringe filters)
- Analytical instrument for quantification (e.g., GC-MS, HPLC)


Procedure:

- Add an excess amount of **3-Ethylheptanal** to a vial containing a known volume of the aqueous medium. The presence of undissolved compound is necessary to ensure saturation.[10]
- Seal the vials tightly to prevent evaporation.

- Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a prolonged period (typically 24 to 72 hours) to allow the system to reach equilibrium.[10][11]
- After incubation, allow the vials to stand undisturbed at the same temperature to let the undissolved material settle.
- Carefully take an aliquot of the supernatant. It is critical to avoid disturbing the excess undissolved sample.
- Separate the dissolved compound from any remaining undissolved material by either centrifugation at high speed or by passing the solution through a low-binding syringe filter (e.g., 0.22 µm PVDF).[11]
- Quantify the concentration of **3-Ethylheptanal** in the clear filtrate or supernatant using a pre-calibrated analytical method, such as GC-MS.
- The measured concentration represents the aqueous solubility of the compound under the specified conditions.


Visualized Workflows

The following diagrams illustrate key logical and experimental workflows relevant to the study of **3-Ethylheptanal**.

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of **3-Ethylheptanal** by GC-MS.

[Click to download full resolution via product page](#)**Caption:** Logical workflow for a potential synthesis of **3-Ethylheptanal**.**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Ethylheptanal | C9H18O | CID 11550030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-Ethylheptanal | lookchem [lookchem.com]
- 4. 15869-80-4 CAS MSDS (3-ETHYLHEPTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. quora.com [quora.com]
- 11. enamine.net [enamine.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Characteristics of 3-Ethylheptanal]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3381632#physicochemical-characteristics-of-3-ethylheptanal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com